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Compound Name: Ulevostinag (isomer 2)

Cat. No.: B15136830

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide agonist of the
Stimulator of Interferon Genes (STING) pathway. Activation of STING in immune cells within
the tumor microenvironment leads to the production of type | interferons (IFN-1) and other pro-
inflammatory cytokines, which in turn stimulates an anti-tumor immune response. Preclinical
studies have demonstrated that the combination of a STING agonist with an anti-PD-1 inhibitor
can result in greater tumor shrinkage compared to either agent alone.[1] This document
provides detailed application notes and protocols for the combination therapy of Ulevostinag
(isomer 2) with an anti-PD-1 antibody, based on preclinical and clinical findings.

Mechanism of Action: Ulevostinag and Anti-PD-1
Synergy

Ulevostinag activates the STING pathway, leading to T-cell priming and activation against
tumor antigens. Anti-PD-1 antibodies block the interaction between PD-1 on T-cells and its
ligand PD-L1 on tumor cells, thereby preventing T-cell exhaustion and restoring their anti-tumor
activity. The combination of these two agents results in a synergistic anti-tumor effect by both
initiating a new T-cell response and reinvigorating existing suppressed T-cells.
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Caption: Synergistic mechanism of Ulevostinag and anti-PD-1.

Data Presentation
Preclinical Efficacy

Preclinical studies in syngeneic mouse models have demonstrated the enhanced anti-tumor
activity of Ulevostinag in combination with anti-PD-1 therapy.

Tumor Growth Complete Response

Model Treatment Group o
Inhibition (%) Rate (%)
MC38 Colon )
) Ulevostinag 40% 10%

Adenocarcinoma
Anti-PD-1 35% 10%
Ulevostinag + Anti-

85% 70%
PD-1
B16F10 Melanoma Ulevostinag 20% 0%
Anti-PD-1 15% 0%
Ulevostinag + Anti-

60% 20%
PD-1
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Note: The data presented in this table is illustrative and compiled from representative
preclinical studies of STING agonists with anti-PD-1 therapy. Specific results for Ulevostinag

may vary.

Clinical Efficacy (Phase Il Study NCT04220866)[2]

A randomized phase Il study evaluated the combination of intratumoral Ulevostinag (540 ug)
with intravenous Pembrolizumab (200 mg every 3 weeks) versus Pembrolizumab monotherapy
in patients with untreated metastatic or unresectable, recurrent head and neck squamous cell
carcinoma (HNSCC).

_ Complete or Partial
Treatment Group Number of Patients Response Rate (%)
Response

Ulevostinag +
8 4 50%

Pembrolizumab

Pembrolizumab
10 1 10%

Monotherapy

Clinical Safety (Phase | Study NCT03010176)[2]

The most common treatment-related adverse events (AEs) in the Phase | study of Ulevostinag
(with or without Pembrolizumab) are summarized below.

Adverse Event Any Grade (%) Grade 3-4 (%)
Pyrexia 70% 5%
Fatigue 45% 8%
Nausea 38% 3%
Chills 35% 2%
Injection site pain 30% 1%

Experimental Protocols
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Preclinical In Vivo Combination Therapy Protocol

This protocol describes a general workflow for evaluating the efficacy of Ulevostinag and anti-
PD-1 combination therapy in a syngeneic mouse tumor model.

Day 0
Tumor Cell Inoculation
(e.g., MC38 or B16F10)
Day|(7-10
4
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Monjtoring & Analysis

(I’umor Growth Monitorina

Immunological Analysis
(Flow Cytometry, Cytokine Profiling)
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Caption: Preclinical experimental workflow.
Materials:
e Syngeneic mouse strain (e.g., C57BL/6)

e Tumor cell line (e.g., MC38, B16F10)

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b15136830?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Ulevostinag (isomer 2)

¢ Anti-mouse PD-1 antibody

o Phosphate-buffered saline (PBS)

o Cell culture medium (e.g., DMEM)

e Syringes and needles

o Calipers

Procedure:

o Cell Culture: Culture tumor cells in appropriate medium to 80-90% confluency.

e Tumor Inoculation: Subcutaneously inject 1 x 1076 tumor cells in 100 pL of PBS into the flank
of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor
volume can be calculated using the formula: (Length x Width"2) / 2.

e Randomization: When tumors reach an average volume of 50-100 mm”3, randomize mice
into treatment groups.

e Treatment Administration:

o Ulevostinag: Administer intratumorally at the desired dose (e.g., 5-20 pug in 50 L PBS) on
specified days (e.g., days 7, 10, and 13 post-inoculation).

o Anti-PD-1: Administer intraperitoneally at the desired dose (e.g., 200 ug in 100 pL PBS) on
specified days (e.g., days 7, 10, and 13 post-inoculation).

o Efficacy Assessment: Continue monitoring tumor growth until tumors in the control group
reach the predetermined endpoint.

e Immunological Analysis: At the end of the study, tumors and spleens can be harvested for
immunological analysis.
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Flow Cytometry Analysis of Tumor-Infiltrating
Lymphocytes (TILS)

Materials:

Tumor tissue

e RPMI medium

o Collagenase IV, Hyaluronidase, DNase |
e Ficoll-Paque

» Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4,
CD8, FoxP3, PD-1)

e Flow cytometer
Procedure:

» Tumor Digestion: Mince the tumor tissue and digest in RPMI containing collagenase IV,
hyaluronidase, and DNase | for 1 hour at 37°C.

» Single-Cell Suspension: Pass the digested tissue through a 70 pum cell strainer to obtain a
single-cell suspension.

e Lymphocyte Isolation: Isolate lymphocytes using Ficoll-Paque density gradient centrifugation.

¢ Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes
at 4°C.

o Data Acquisition: Acquire data on a flow cytometer.

o Data Analysis: Analyze the data to quantify the populations of different immune cells within
the tumor.

Cytokine Analysis
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Materials:

e Mouse serum or tumor homogenate supernatant
o Multiplex cytokine assay kit (e.g., Luminex-based)
o Plate reader

Procedure:

Sample Preparation: Collect blood via cardiac puncture and process to obtain serum, or
homogenize tumor tissue and collect the supernatant.

o Assay: Perform the multiplex cytokine assay according to the manufacturer's instructions.
This typically involves incubating the sample with antibody-coupled beads, followed by
detection with a biotinylated antibody and streptavidin-phycoerythrin.

o Data Acquisition: Read the plate on a compatible plate reader.

o Data Analysis: Analyze the data to determine the concentrations of various cytokines (e.g.,
IFN-y, IL-6, CXCL10).

Clinical Protocol Outline (Adapted from
NCT03010176 and NCT04220866)[2]

This is a simplified outline of the clinical protocol for the combination therapy. For complete
details, refer to the official clinical trial documentation.
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Caption: Clinical trial protocol outline.

Patient Population: Patients with advanced or metastatic solid tumors or lymphomas who have
progressed on standard therapies. For the Phase Il study, patients with untreated metastatic or
unresectable, recurrent HNSCC were enrolled.

Treatment Regimen:

» Ulevostinag: 540 pg administered intratumorally into a target lesion on Day 1 of each 3-week
cycle.
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e Pembrolizumab: 200 mg administered as an intravenous infusion over 30 minutes on Day 1
of each 3-week cycle.

Assessments:
o Safety: Monitored throughout the study for adverse events.

» Efficacy: Tumor response assessed by imaging (e.g., CT or MRI) every 9 weeks, evaluated
using RECIST 1.1 criteria.

e Pharmacokinetics and Pharmacodynamics: Blood samples collected to assess plasma
concentrations of Ulevostinag and to measure biomarkers of STING activation (e.qg.,
CXCL10, IFN-y, IL-6).

Conclusion

The combination of Ulevostinag and an anti-PD-1 antibody represents a promising
immunotherapeutic strategy for the treatment of various cancers. The provided protocols and
data offer a framework for researchers and drug development professionals to further
investigate and develop this combination therapy. Careful consideration of dosing, scheduling,
and patient selection will be crucial for optimizing the clinical benefit of this approach.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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